2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aromatic amine and an aldehyde or ketone to form the quinazoline core.
Methoxylation and Methylation: Introducing methoxy and methyl groups through electrophilic aromatic substitution.
Amination: Coupling the quinazoline core with an amine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinazoline core or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted quinazolines or quinazolinones.
Scientific Research Applications
2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its biological activity.
4(3H)-Quinazolinone: A related compound with a similar structure but different functional groups.
6-Methoxyquinazoline: A simpler analog with only the methoxy group.
Uniqueness
2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Properties
CAS No. |
263746-98-1 |
---|---|
Molecular Formula |
C18H15N5O2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
RNKTXYLZDXBHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.